2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(1,2,4-triazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNECNUMHVLPSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol and Analogues
Retrosynthetic Analysis and Strategic Disconnections for 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol
A retrosynthetic analysis of this compound reveals several strategic disconnections. The two primary approaches hinge on the timing of the chlorination and triazole formation steps.
Strategy A: Late-Stage Chlorination. The C-Cl bond is disconnected first, suggesting a halogenation reaction on the precursor 4-(4H-1,2,4-triazol-4-yl)phenol. This precursor can be further disconnected at the C-N bond between the phenol (B47542) and triazole rings, leading back to 4-aminophenol (B1666318) and a synthon for the 1,2,4-triazole (B32235) ring, such as diformylhydrazine. ijcm.irnih.gov This pathway prioritizes the formation of the triazole-phenol linkage followed by regioselective chlorination.
Strategy B: Early-Stage Chlorination. Alternatively, the C-N bond can be disconnected first, leading to 1,2,4-triazole and 2-chloro-4-halophenol. A more practical approach within this strategy involves disconnecting the triazole ring itself after the initial C-N disconnection. This leads to the key intermediate, 4-amino-2-chlorophenol (B1200274). This intermediate can then be synthesized from simpler precursors, such as 4-nitrophenol, through chlorination and subsequent reduction of the nitro group. The 4-amino-2-chlorophenol would then undergo cyclization with appropriate reagents to form the 1,2,4-triazole ring.
Both strategies require robust methods for constructing the 4-substituted 1,2,4-triazole ring and for achieving regioselective chlorination of the activated phenol ring.
Classical and Contemporary Approaches to 4-Substituted 1,2,4-Triazole Synthesis
The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing the target molecule and its analogues. ijprajournal.com A variety of methods, from classical condensations to modern catalyzed reactions, have been developed.
A direct and effective method for synthesizing 4-aryl-1,2,4-triazoles involves the cyclization of an arylamine with a reagent that provides the remaining C2N2 portion of the triazole ring. For the synthesis of the unchlorinated precursor, 4-(4H-1,2,4-triazol-4-yl)phenol, a common starting material is 4-aminophenol. wikipedia.org This phenolic precursor can be reacted with diformylhydrazine under hydrothermal conditions to yield the desired product. ijcm.irnih.gov
Similarly, substituted hydrazides derived from phenolic acids can serve as precursors. For instance, a hydrazide can react with carbon disulfide and then hydrazine (B178648) hydrate (B1144303) to form a 4-amino-1,2,4-triazole-5-thione, which can be further modified. tandfonline.com These methods directly incorporate the phenol moiety into the triazole synthesis from an early stage.
Numerous synthetic routes to the 1,2,4-triazole core exist, offering versatility in substrate scope and reaction conditions. wikipedia.orgresearchgate.netresearchgate.net
Classical Methods:
Pellizzari Reaction: This reaction involves the condensation of an amide and an acyl hydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.org While historically significant, the reaction often requires harsh conditions and can result in low yields. wikipedia.org The use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org
Einhorn-Brunner Reaction: This method synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of imides with alkyl or aryl hydrazines. wikipedia.orgdrugfuture.comresearchgate.net It typically produces an isomeric mixture of triazoles. wikipedia.orgen-academic.comwordpress.com
Contemporary Methods: Modern synthetic chemistry has introduced a wide array of more efficient and selective methods for 1,2,4-triazole synthesis. These often employ metal catalysts or metal-free oxidative conditions.
Copper-Catalyzed Reactions: Copper catalysts are widely used for constructing 1,2,4-triazoles from various starting materials, such as amidines and nitriles, often using air or O2 as the oxidant. frontiersin.orgnih.govisres.orgorganic-chemistry.org
Metal-Free Approaches: Metal-free syntheses have been developed using reagents like iodine as a catalyst for the oxidative cyclization of hydrazones and amines. organic-chemistry.org Electrochemical methods have also been employed, avoiding the need for strong oxidants. organic-chemistry.org
Multi-component Reactions: One-pot, multi-component reactions provide rapid access to highly substituted 1,2,4-triazoles from simple starting materials like carboxylic acids, amidines, and hydrazines. frontiersin.orgorganic-chemistry.org
Table 1: Comparison of Selected Synthetic Methods for 1,2,4-Triazoles
| Method | Precursors | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pellizzari Reaction | Amide, Acyl hydrazide | High temperature | Simple starting materials | Harsh conditions, low yields, long reaction times wikipedia.org |
| Einhorn-Brunner Reaction | Imide, Hydrazine | Acid catalysis | Well-established method | Can produce isomeric mixtures wikipedia.orgen-academic.com |
| Copper-Catalyzed Cyclization | Amidines, Nitriles, etc. | Cu catalyst, O2/air oxidant | High yields, wide substrate scope, milder conditions frontiersin.orgorganic-chemistry.org | Requires metal catalyst |
| Metal-Free Oxidative Cyclization | Hydrazones, Amines | I2 catalyst, aerobic conditions | Avoids metal contamination | May have substrate limitations |
| Hydrothermal Synthesis | Aminophenol, Diformylhydrazine | High temperature, water | Direct route to 4-aryl-triazoles ijcm.irnih.gov | Requires specialized equipment (autoclave) |
Regioselective Functionalization Strategies for the Phenol Moiety
The introduction of substituents onto the phenol ring at specific positions is critical for the synthesis of this compound. This requires control over electrophilic aromatic substitution.
The regioselective chlorination of a phenol is governed by the directing effects of the substituents already present on the ring. In the case of 4-(4H-1,2,4-triazol-4-yl)phenol, both the hydroxyl (-OH) group and the triazolyl group influence the position of incoming electrophiles. The hydroxyl group is a powerful ortho-, para-directing activator. Since the para position is blocked, it strongly directs electrophiles to the ortho positions (C2 and C6).
Chlorination can be achieved using various reagents. An electrochemical procedure has been developed for the mono- and dichlorination of 4-aminophenol derivatives using dichloromethane (B109758) as both the solvent and chlorine source. rsc.org In this method, chloride ions are generated at the cathode and then used to form active chlorine at the anode for the electrophilic substitution. rsc.org
Classical methods often employ sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst like aluminum chloride or ferric chloride. researchgate.net The regioselectivity of such reactions can be enhanced by using moderators, such as tetrahydrothiopyran (B43164) derivatives, which can favor the formation of the para-chloro isomer, though ortho-chlorination remains a significant pathway, especially when the para position is blocked. researchgate.net The chlorination of aminophenols in aqueous solution has also been studied, showing formation of various chlorinated by-products. nih.gov
This strategy involves forming the C-N bond between a pre-functionalized phenol and the triazole ring or its precursors. The most direct application of this approach for the target molecule's scaffold is the reaction between an aminophenol and a reagent that completes the triazole ring.
As previously mentioned, the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol has been successfully achieved by reacting 4-aminophenol with diformylhydrazine. ijcm.irnih.gov This reaction proceeds under hydrothermal conditions in a sealed autoclave. nih.gov This method builds the triazole ring directly onto the phenol scaffold via the amino group, ensuring the correct N-4 substitution on the triazole ring. To synthesize the final target compound, this reaction would be performed on 4-amino-2-chlorophenol.
Table 2: Summary of Key Synthetic Transformations
| Transformation | Starting Material | Reagent(s) | Key Outcome |
|---|---|---|---|
| Triazole Formation | 4-Aminophenol | Diformylhydrazine | Formation of 4-(4H-1,2,4-triazol-4-yl)phenol ijcm.irnih.gov |
| Ortho-Chlorination | 4-Substituted Phenol | SO2Cl2 / Lewis Acid or Electrochemical method | Introduction of chlorine at the C2 position rsc.orgresearchgate.net |
| Triazole Formation on Chlorinated Phenol | 4-Amino-2-chlorophenol | Diformylhydrazine | Direct synthesis of the target compound |
Optimized Synthetic Pathways and Yield Enhancement Methodologies
The synthesis of substituted 4-aryl-1,2,4-triazoles often involves the cyclization of key intermediates. A common route to a close analogue, 2-(4H-1,2,4-triazol-4-yl)phenol, involves reacting diformylhydrazine with o-aminophenol. nih.gov This reaction, conducted in a sealed vessel at elevated temperatures (443 K), produces the desired product in a moderate yield of 64%. nih.gov
Optimization of such pathways focuses on several key areas: reaction conditions, catalyst selection, and purification methods. For the synthesis of this compound, a plausible pathway would start from 4-amino-2-chlorophenol. The core challenge lies in the efficient construction of the triazole ring onto the aminophenol backbone.
Key Optimization Strategies:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides. researchgate.net This approach offers a more energy-efficient alternative to conventional heating.
Multicomponent Reactions (MCRs): One-pot, three-component reactions represent a highly efficient strategy. A metal-free, base-promoted route using 1,3-diones, β-nitrostyrenes, and hydrazones has been developed to create complex triazole-based hybrids. rsc.org This methodology, known for its mild conditions and broad substrate scope, could be adapted for the target molecule. rsc.org
Catalyst and Reagent Selection: The choice of cyclizing agent and catalyst is critical. For instance, the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate, is a well-established method for forming the 4-amino-3-mercapto-1,2,4-triazole core, which can be further modified. researchgate.netrdd.edu.iq Alternative methods may involve phosphorus pentachloride to create more reactive intermediates for subsequent cyclization. mdpi.com
Below is a data table summarizing reaction conditions for the synthesis of a closely related analogue and other substituted triazoles, illustrating potential starting points for optimization.
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| o-Aminophenol, Diformylhydrazine | Teflon-lined stainless steel autoclave, 443 K, 2 days | 2-(4H-1,2,4-Triazol-4-yl)phenol | 64% | nih.gov |
| 4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Triethylamine, Absolute ethanol, Reflux | 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 73% | mdpi.com |
| N,N′-bis(4-bromobenzoyl)hydrazine | Phosphorus pentachloride, POCl3, 140 °C, 5 h | 3,5-Bis(4-bromophenyl)-4H-1,2,4-triazole intermediate | 80% | mdpi.com |
| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol, 2-Bromo-1,1-diethoxyethane | Cesium carbonate, DMF, Room temperature, 24 h | 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole | 84% | mdpi.com |
Parallel Synthesis and Combinatorial Approaches for Libraries of this compound Derivatives
The demand for new therapeutic agents has driven the development of parallel synthesis and combinatorial chemistry to rapidly generate large libraries of related compounds for high-throughput screening (HTS). rsc.orgnih.gov These approaches are particularly well-suited for exploring the chemical space around the this compound scaffold.
Combinatorial Strategies:
"Click" Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a powerful tool for creating libraries of 1,2,3-triazole derivatives. A high-throughput combinatorial approach using CuAAC has been employed to synthesize a library of 192 bidentate pyridyl-1,2,3-triazole ligands, which were then coordinated with various metals to generate 672 novel metal complexes. chemrxiv.orgresearchgate.net This strategy highlights how a core scaffold can be rapidly functionalized.
Multi-component Reactions (MCRs): MCRs are inherently suited for combinatorial chemistry as they allow for the introduction of multiple points of diversity in a single step. The Groebcke–Blackburn–Bienaymé three-component reaction (GBB-3CR), for example, has been used in an automated, nanomole-scale synthesis to create a library of 1536 heterocyclic compounds. nih.gov This reaction, which combines an isocyanide, an aldehyde, and an amidine, offers a versatile method for producing drug-like molecules. nih.gov
Solid-Phase and Solution-Phase Synthesis: Parallel synthesis can be performed on solid supports or in solution. Automated platforms can execute reactions in parallel, followed by automated purification and analysis, significantly accelerating the design-make-test-analyze cycle. youtube.com High-throughput synthesis has been used to generate data for predicting molecular properties and reaction success, demonstrating the power of combining parallel synthesis with machine learning. youtube.com
The table below outlines different high-throughput and combinatorial approaches applicable to the synthesis of triazole derivative libraries.
| Methodology | Core Reaction | Library Size | Key Features | Reference |
| Combinatorial Click Chemistry | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 192 ligands, 672 metal complexes | High-throughput synthesis of pyridyl-1,2,3-triazole ligands and their metal complexes for screening. | chemrxiv.orgresearchgate.net |
| Automated Nanoscale Synthesis | Groebcke–Blackburn–Bienaymé 3-Component Reaction (GBB-3CR) | 1536 compounds | On-the-fly synthesis and in-situ screening in a miniaturized format, reducing waste and accelerating discovery. | nih.gov |
| High-Throughput Parallel Synthesis | Photoreadox Cyclization (SLAP chemistry) | 488 isolated compounds | Automated synthesis, purification, and property determination for generating data to train predictive models. | youtube.com |
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum, the protons of the triazole ring are expected to appear as singlets at distinct chemical shifts, typically in the downfield region due to the electronegativity of the nitrogen atoms. The protons on the phenolic ring will exhibit a more complex splitting pattern. The proton ortho to the hydroxyl group and meta to the triazole group is expected to appear as a doublet. The proton meta to the hydroxyl group and ortho to the chloro group will likely be a doublet of doublets, and the proton ortho to the triazole group and meta to the chloro group will also be a doublet of doublets. The phenolic hydroxyl proton (OH) would typically appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. The two distinct carbon atoms of the triazole ring are expected to resonate at characteristic downfield shifts. The six carbon atoms of the phenol (B47542) ring will have their chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the chloro group (C-Cl) can be identified by their specific chemical shifts, as can the carbon attached to the triazole ring (C-N).
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Triazole CH | 8.0 - 9.0 (s) | 140.0 - 150.0 |
| Phenol H (ortho to OH) | 6.8 - 7.2 (d) | - |
| Phenol H (ortho to Cl) | 7.2 - 7.6 (dd) | - |
| Phenol H (ortho to Triazole) | 7.4 - 7.8 (d) | - |
| Phenol C-OH | - | 150.0 - 160.0 |
| Phenol C-Cl | - | 120.0 - 130.0 |
| Phenol C-N | - | 130.0 - 140.0 |
| Phenol CH carbons | - | 115.0 - 130.0 |
| Phenolic OH | Variable (broad s) | - |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum is expected to show several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings (both phenol and triazole) typically appear around 3000-3100 cm⁻¹. The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the 1400-1600 cm⁻¹ region. ijsr.net Aromatic C=C stretching vibrations from the phenol ring also occur in this range. The C-N stretching vibration can be observed around 1300-1400 cm⁻¹. Finally, a distinct absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, broad | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Triazole C=N / N=N | Stretch | 1400 - 1600 |
| Phenol C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1300 - 1400 |
| C-Cl | Stretch | 700 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₆ClN₃O. The nominal molecular weight is approximately 195 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the elemental composition.
The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, this peak will be accompanied by an isotopic peak (M+2) with an intensity of about one-third of the main peak, which is characteristic of a monochlorinated compound. The fragmentation of 1,2,4-triazoles often involves the cleavage of the bonds between N1–N2 and N4–C5. ijsr.net Common fragmentation pathways for the target molecule could include the loss of the triazole ring, the cleavage of the C-N bond connecting the two rings, and the loss of the chloro and hydroxyl groups from the phenol ring.
Interactive Table: Expected Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 195/197 | [M]⁺, Molecular ion |
| 127/129 | [M - C₂H₂N₂]⁺ (Loss of triazole moiety part) |
| 111/113 | [Cl-C₆H₄]⁺ (Chlorophenyl cation) |
| 68 | [C₂H₂N₃]⁺ (Triazole cation) |
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms can be determined, yielding information on bond lengths, bond angles, and dihedral angles.
The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms, primarily the 1H- and 4H- tautomers. mdpi.com For 4-substituted triazoles like the title compound, the structure is locked into the 4H-tautomeric form. X-ray crystallography confirms this by locating the substituents and hydrogen atoms on the heterocyclic ring.
A key structural parameter is the dihedral angle between the plane of the phenol ring and the plane of the triazole ring. This angle defines the rotational orientation of the two rings relative to each other. In the analogous structure of 2-(4H-1,2,4-triazol-4-yl)phenol, this dihedral angle was determined to be 41.74°. nih.gov For this compound, a similar non-planar conformation is expected. The exact value of the dihedral angle would be influenced by the steric and electronic effects of the chlorine atom, potentially leading to a slightly different rotational preference to minimize steric hindrance and optimize crystal packing forces.
Computational Chemistry and Molecular Modeling of 2 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol Scaffolds
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic behavior. These methods solve the Schrödinger equation, or approximations of it, to map the electron distribution and energy levels of the molecular system.
Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity and kinetic stability. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov From these frontier orbital energies, other important quantum chemical descriptors can be derived, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), which collectively provide a detailed profile of the molecule's electronic character and reactivity. researchgate.net
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.97 to -7.14 nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.35 to -2.53 nih.gov |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.61 to 5.64 nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from (ELUMO - EHOMO) / 2 researchgate.net |
| Electronegativity (χ) | Power to attract electrons | Calculated from -(ELUMO + EHOMO) / 2 researchgate.net |
| Electrophilicity Index (ω) | Propensity to accept electrons | Calculated from χ² / (2η) researchgate.net |
Computational methods are also employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental data to validate the accuracy of the theoretical model. DFT calculations can reliably predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated vibrational spectra are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental FT-IR spectra. researchgate.netbohrium.com This allows for the precise assignment of vibrational modes, such as C=N stretching in the triazole ring, C-Cl stretching, and O-H bending of the phenol (B47542) group. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.neteurjchem.com These theoretical chemical shifts, calculated for the optimized molecular structure, typically show a strong correlation with experimental NMR data, aiding in the structural elucidation of newly synthesized compounds. nanoient.org Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Visible absorption spectra. researchgate.neteurjchem.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed experimentally. eurjchem.com
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| FT-IR | C=O Stretching Frequency (cm⁻¹) | 1705 researchgate.net | 1731 researchgate.net |
| FT-IR | C-S-C Stretching Frequency (cm⁻¹) | 762 researchgate.net | 768 researchgate.net |
| ¹³C NMR | C=O Chemical Shift (ppm) | 189.6 | 196.2 |
| ¹H NMR | -CH₂- Chemical Shift (ppm) | 4.88 | 4.97 |
| UV-Vis | λmax (nm) | 297 nih.gov | Calculated via TD-DFT eurjchem.com |
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. pensoft.net This method is crucial in drug design for predicting the binding affinity and interaction patterns of potential drug candidates like 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol with their biological targets. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy (ΔG). pensoft.net A lower binding energy generally indicates a more stable and favorable interaction. pensoft.net
Docking simulations provide a detailed three-dimensional view of the ligand-receptor complex, allowing for the precise characterization of the binding pocket. mdpi.com This analysis identifies the specific amino acid residues within the active site that come into close contact with the ligand. For 1,2,4-triazole-based compounds, studies have shown interactions with key residues in various enzymes, such as tyrosinase and thymidine (B127349) phosphorylase. dovepress.comnih.gov For example, in the active site of bacterial tyrosinase, the hydroxyl (-OH) group of a triazole derivative was found to interact directly with a serine residue (Ser360), while the phenyl ring engaged with a phenylalanine residue (Phe347). nih.gov Identifying these key interacting residues is fundamental to understanding the mechanism of action and for designing more potent and selective inhibitors.
The stability of the ligand-receptor complex is governed by a combination of intermolecular forces. pensoft.net Docking studies allow for a detailed analysis of these forces.
Hydrogen Bonding: These are critical for specificity and affinity. The nitrogen atoms of the triazole ring and the phenolic hydroxyl group of the this compound scaffold are potent hydrogen bond donors and acceptors, frequently forming interactions with polar amino acid residues like serine, histidine, or the protein backbone. nih.govnih.gov
Hydrophobic Interactions: The phenyl ring of the scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket. These include π-π stacking, where the aromatic ring of the ligand stacks with an aromatic residue like phenylalanine, tyrosine, or tryptophan, and π-sulfur interactions. nih.govnih.gov
Electrostatic Contributions: The chlorine atom on the phenol ring can participate in halogen bonding or other electrostatic interactions, which can significantly influence binding affinity and orientation within the active site. mdpi.com
| Type of Interaction | Ligand Moiety Involved | Key Interacting Residues | Reference Example |
|---|---|---|---|
| Hydrogen Bond | Phenolic -OH, Triazole Nitrogens | Serine, Histidine | Interaction with Ser360 in tyrosinase nih.gov |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine | Offset stacking with intercentroid distance of 3.833 Å nih.gov |
| π-Sulfur Contact | Sulfur atom in thio-derivatives | Phenylalanine | Interaction with Phe347 in tyrosinase nih.gov |
| Halogen Bond/Electrostatic | Chlorine atom | Various active site residues | Halogen atoms play a crucial role in binding mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For scaffolds related to this compound, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts and prioritizing synthesis.
In a typical 3D-QSAR study, a dataset of molecules with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The molecules are aligned, and molecular fields (steric and electrostatic) are calculated around them. A statistical method, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), is then used to generate a model that relates variations in these fields to changes in biological activity. nih.gov
The quality of a QSAR model is assessed by several statistical parameters. The squared correlation coefficient (r²) indicates the model's fit to the training set data, while the cross-validated squared correlation coefficient (q²) measures its internal predictive ability. The predictive r² (pred_r²) evaluates the model's ability to predict the activity of the external test set compounds. A robust and predictive QSAR model will have high values for these coefficients. nih.gov The resulting model can be visualized as a 3D contour map, highlighting regions where modifications to the molecular structure—such as adding bulky groups (steric effects) or electron-withdrawing/donating groups (electrostatic effects)—are likely to increase or decrease biological activity. nih.gov
| Statistical Parameter | Symbol | Value | Indication |
|---|---|---|---|
| Squared Correlation Coefficient | r² | 0.8713 nih.gov | Goodness of fit for the training set |
| Internal Predictivity (Cross-Validation) | q² | 0.7445 nih.gov | Internal robustness and predictive power |
| External Predictivity | pred_r² | 0.8109 nih.gov | Predictive power for an external test set |
Development of 2D and 3D-QSAR Models for Related Triazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool used to correlate the biological activity of a series of compounds with their physicochemical properties. Both 2D and 3D-QSAR studies have been instrumental in understanding the structural requirements for the antifungal activity of triazole derivatives.
2D-QSAR studies on 1,2,4-triazole analogs have successfully created models to predict antifungal activity against various fungal strains, including Aspergillus Niger and Candida albicans. neliti.comtandfonline.com These models often employ statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. neliti.com For instance, a 2D-QSAR study on a series of 35 analogs of 1,2,4-triazole against Aspergillus Niger yielded statistically significant models. neliti.com The key descriptors identified in such studies often relate to the electronic and topological properties of the molecules. neliti.com
| 2D-QSAR Model Statistics for Triazole Derivatives against A. Niger | |
| Parameter | Value |
| Method | MLR |
| Correlation Coefficient (r²) | 0.7632 |
| F-test Value | 16.1183 |
| Method | PLS |
| Correlation Coefficient (r²) | 0.7666 |
| F-test Value | 22.9938 |
Data sourced from a 2D-QSAR study on 1,2,4-triazole analogs. neliti.com
3D-QSAR studies, utilizing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the structure-activity relationship. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence biological activity. For a series of novel triazole analogues active against Candida albicans, CoMFA and CoMSIA models were developed using a training set of molecules, resulting in high squared correlation coefficient (R²) values, indicating a strong predictive ability. Such models are crucial for guiding the rational design of new, more potent derivatives. nih.gov
| 3D-QSAR Model Statistics for Triazole Analogues against C. albicans | |
| Model | q² |
| CoMFA | 0.53 |
| CoMSIA | 0.34 |
| Model | R² |
| CoMFA | 0.99 |
| CoMSIA | 0.96 |
q² (cross-validated correlation coefficient) and R² (non-cross-validated correlation coefficient) values from a 3D-QSAR study.
Pharmacophore Modeling for Identifying Essential Structural Features
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For triazole antifungal agents, pharmacophore models have been developed based on the active site of their target enzyme, cytochrome P450 14α-demethylase (CYP51). ptfarm.plresearchgate.net
The key pharmacophoric features identified for antifungal triazole derivatives typically include:
A triazole ring: The nitrogen atoms of the triazole ring are crucial for coordinating with the heme iron atom in the active site of CYP51. ptfarm.plnih.gov
A halogenated phenyl group: This lipophilic group often inserts deep into a hydrophobic binding cleft within the enzyme's active site. ptfarm.pl
A hydrogen bond acceptor: This feature is often represented by a hydroxyl group, which can form critical hydrogen bond interactions within the active site. ptfarm.plnih.gov
The spatial relationship between these features is critical for potent antifungal activity. A proposed pharmacophore model for triazole antifungal alcohols defines specific intermolecular distances and angles between these key features. ptfarm.pl
| Pharmacophore Model Features and Distances for Triazole Antifungal Alcohols | |
| Feature 1 | Heterocyclic N4 atom of the triazole moiety |
| Feature 2 | Hydrogen bond acceptor (e.g., OH group) |
| Feature 3 | Center of a hydrophobic interaction (e.g., halogenated phenyl ring) |
| Distance (a1) | N4 atom to hydrogen bond acceptor |
| Distance (a2) | N4 atom to the center of hydrophobic interaction |
Based on a generalized pharmacophore model for antifungal triazoles. ptfarm.pl
These models serve as valuable templates for designing new molecules with potentially improved activity and for screening virtual compound libraries to identify novel antifungal candidates. researchgate.net
In Silico Assessment of Molecular Properties for Design Optimization
In silico assessment of molecular properties plays a pivotal role in the optimization of lead compounds, helping to predict their drug-likeness and pharmacokinetic profiles early in the drug discovery process. For triazole derivatives, these assessments often involve molecular docking and the evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. rjptonline.orgresearchgate.net
Molecular docking studies are performed to predict the binding conformation and affinity of a ligand within the active site of a target protein. rjptonline.org For antifungal triazoles, the target is typically CYP51. rjptonline.org These studies have shown that the triazole ring interacts with the heme iron of the enzyme, while other parts of the molecule, such as a difluorophenyl group, can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. nih.gov The docking scores obtained from these simulations can help in prioritizing compounds for synthesis and biological testing. rjptonline.org For instance, a study on designed triazole analogues reported docking scores ranging from -2.578 to -8.19, with more negative scores indicating potentially better binding affinity. rjptonline.org
The evaluation of ADME properties is often guided by computational models, including the well-known Lipinski's Rule of Five. This rule helps to assess the "drug-likeness" of a compound and its potential for good oral bioavailability. rjptonline.org Many in silico studies on novel triazole derivatives confirm that the designed molecules adhere to Lipinski's rules, suggesting they possess favorable physicochemical properties for further development. rjptonline.orgresearchgate.net
| Lipinski's Rule of Five Parameters for Drug-Likeness | |
| Property | Rule |
| Molecular Weight | ≤ 500 Da |
| Log P (octanol-water partition coefficient) | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
A set of guidelines to evaluate the potential of a chemical compound to be an orally active drug in humans. rjptonline.org
By integrating these in silico tools, researchers can rationally design and optimize this compound scaffolds and related triazole derivatives, enhancing the efficiency of discovering new and effective therapeutic agents.
Mechanistic Insights and Structure Activity Relationship Sar Investigations of 2 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol Derivatives
Elucidation of Molecular Recognition Principles at Biological Interfaces
The interaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol derivatives with biological targets is governed by a complex interplay of non-covalent forces. The triazole ring itself possesses strong π-donor and weak π-acceptor properties, enabling it to engage in various coordination modes. nih.gov The molecular framework, featuring a phenol (B47542), a chloro-substituent, and a triazole ring, allows for a range of interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
Structure-activity relationship (SAR) studies on related triazole-phenol compounds have provided insights into these recognition principles. For instance, investigations into a series of 4-substituted triazole-phenols as inhibitors of Macrophage Migration Inhibitory Factor (MIF) revealed that binding is competitive and reversible. ubaya.ac.id Molecular modeling in such studies helps to rationalize the observed SAR, identifying key interactions between the ligand and the amino acid residues within the target's binding pocket. ubaya.ac.id Furthermore, computational techniques like Density Functional Theory (DFT) can be employed to analyze electronic properties, such as HOMO-LUMO energy gaps, which are indicative of the molecule's reactivity and potential for interaction. nih.gov Natural Bond Orbital (NBO) analysis can further confirm the presence of hyper-conjugated interactions and hydrogen bonds that stabilize the ligand-receptor complex. nih.gov
Predicting and quantifying the binding affinity of ligands to their biological targets is a cornerstone of drug discovery. A combination of experimental assays and computational methods is typically employed to rank derivatives of this compound.
Experimental determination of binding affinity often involves measuring the concentration of the compound required to inhibit a biological process by 50% (IC50). nih.gov For enzyme inhibitors, the inhibition constant (Ki) and the dissociation constant (KD) provide more direct measures of binding affinity. ubaya.ac.id These values can be determined through enzyme kinetic analysis and biophysical techniques like microscale thermophoresis (MST). ubaya.ac.id For example, a study on 4-(1,2,3-triazole)phenol inhibitors of MIF determined IC50 values from tautomerase activity assays and calculated Ki values using the Cheng-Prusoff equation. The binding was further confirmed by MST, which yielded a KD value comparable to the enzymatically determined Ki. ubaya.ac.id
Computational approaches are invaluable for predicting binding affinity and ranking compounds, especially in the early stages of discovery. scienceopen.com Molecular docking is a widely used technique that predicts the preferred orientation of a ligand within a binding site and estimates its binding affinity, often expressed as a scoring function or in units of kcal/mol. nih.gov Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities, allowing for the prediction of affinity for new derivatives. scienceopen.com
Table 1: Experimentally Determined Binding Affinities for Triazole-Phenol Derivatives
| Compound Scaffold | Target | Methodology | Binding Affinity Metric | Value | Reference |
|---|---|---|---|---|---|
| Imidazole Derivative Parent Phenol | Aromatase | JEG-3 Cell Preparation Assay | IC50 | 0.028 nM | nih.gov |
| 4-(1,2,3-triazole)phenol derivative (1d) | Macrophage Migration Inhibitory Factor (MIF) | Enzyme Kinetics | Ki | 3.2 µM | ubaya.ac.id |
| 4-(1,2,3-triazole)phenol derivative (1d) | Macrophage Migration Inhibitory Factor (MIF) | Microscale Thermophoresis (MST) | KD | 3.63 µM | ubaya.ac.id |
Ensuring that a therapeutic compound interacts selectively with its intended target while avoiding off-target interactions is critical. Computational methods provide a powerful framework for predicting the target profile and potential liabilities of molecules like this compound derivatives. scienceopen.com
A hierarchical computational process can be used to predict both primary and secondary pharmacological activities. scienceopen.com Such frameworks often begin with two-dimensional (2D) chemical similarity searches, comparing the compound of interest to databases of molecules with known biological activities. scienceopen.com Methods like the Similarity Ensemble Approach (SEA) and local QSAR models can provide initial predictions of potential targets. scienceopen.com These can be augmented with three-dimensional (3D) methods that analyze the shape and electrostatic properties of the ligand and potential binding pockets. scienceopen.com Automated molecular docking across a panel of known biological targets can further refine predictions and help identify potential off-target interactions. scienceopen.com By integrating data from multiple computational methods, a comprehensive off-target pharmacology report can be generated, guiding further experimental validation and lead optimization. scienceopen.com
Table 2: Computational Methods for Predicting Target Interactions
| Methodology | Principle | Application |
|---|---|---|
| 2D Chemical Similarity | Compares the 2D structure of a query molecule to databases of known active compounds. | Initial prediction of potential on- and off-targets. scienceopen.com |
| Similarity Ensemble Approach (SEA) | Calculates similarity based on sets of ligands that bind to specific targets. | Predicting new targets for known compounds. scienceopen.com |
| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity statistically. | Predicting the activity of new compounds based on existing data. scienceopen.com |
| 3D Surface Pocket Similarity | Compares the shape and properties of a ligand or binding site to known pockets. | Identifying targets with similar binding sites. scienceopen.com |
| Automated Molecular Docking | Systematically tests various ligand conformations in the binding sites of multiple proteins. | Ranking potential off-targets based on predicted binding energy. scienceopen.com |
Positional and Substituent Effects on Bio-relevant Interactions
The biological activity of this compound derivatives can be finely tuned by altering the position and nature of substituents on both the phenolic and triazole rings. researchgate.net These modifications can influence the molecule's electronic properties, steric profile, and ability to form key interactions with a biological target. researchgate.netnih.gov Studies have consistently shown that the introduction of different functional groups, such as halogens, alkyl, and alkoxy groups, can significantly enhance biological activity. researchgate.net
The nature of substituents affects chromatographic behavior, which can provide insights into properties like polarity and permeability through biological membranes. researchgate.netdnu.dp.ua For example, in one study, derivatives with a phenyl moiety at the C-5 position of the triazole ring and an alkyl substituent at the C-3 position showed a strong chromatographic response, whereas more polar ester groups decreased the response. dnu.dp.ua The composition of product mixtures in thermal rearrangements of 4-alkyl-4H-1,2,4-triazoles is also dependent on the nature of the 4-alkyl group, indicating that substituent choice can influence molecular stability and reactivity. researchgate.net
Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The chlorine atom on the this compound scaffold can significantly influence its binding interactions. Halogens can act as hydrophobic groups and can also participate in specific, highly directional non-covalent interactions known as halogen bonds.
The three nitrogen atoms within the 1,2,4-triazole (B32235) ring are fundamental to its chemical character and its role in molecular interactions. The arrangement of these nitrogen atoms allows the ring to act as a versatile scaffold in drug design. The 1,2,4-triazole system exists in two main tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium, with the 1H form generally being more stable. nih.gov This tautomerism affects which nitrogen atoms are available for hydrogen bonding as donors or acceptors.
The lone pairs of electrons on the pyridine-type nitrogen atoms make the triazole ring a potent coordinator of metal ions, an interaction that is crucial for the mechanism of action of many metalloenzyme inhibitors, such as the strong interaction of triazoles with the heme iron in aromatase. nih.govresearchgate.net Due to the ring's high electron density, electrophilic substitution reactions typically occur at the nitrogen atoms. nih.gov X-ray crystallography studies on 4H-1,2,4-triazole derivatives provide precise information on bond lengths, angles, and the spatial orientation of the nitrogen atoms, confirming their availability for forming directed intermolecular interactions within a receptor active site. mdpi.com
Analysis of Conformational Flexibility and its Implications for Ligand-Receptor Dynamics
The ability of a molecule to adopt different three-dimensional shapes, or conformations, is critical for its interaction with a biological receptor. The conformational flexibility of this compound derivatives arises primarily from the rotation around the single bond connecting the phenyl and triazole rings.
X-ray crystallographic analysis of the related compound 2-(4H-1,2,4-triazol-4-yl)phenol reveals that the molecule is not planar. nih.gov The dihedral angle between the benzene (B151609) and triazole rings was determined to be 41.74°. nih.gov This non-planar conformation indicates a degree of rotational freedom. This flexibility allows the molecule to adapt its shape to fit optimally into the binding pocket of a receptor, a process often referred to as "induced fit." During ligand-receptor binding, the molecule explores various conformations to maximize favorable interactions and minimize steric clashes, ultimately settling into a low-energy bound state. Computational methods like molecular docking inherently account for this flexibility by sampling numerous possible conformations of the ligand to predict the most stable binding mode. This dynamic process is fundamental to achieving high-affinity and selective ligand-receptor recognition.
Rationalization of Observed Structure-Activity Trends through Theoretical Models
Theoretical and computational models are indispensable tools in medicinal chemistry for understanding and predicting the biological activity of compounds, thereby guiding the rational design of new and more potent derivatives. For the class of this compound derivatives, theoretical models such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have been instrumental in elucidating the complex interplay between molecular structure and biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful methods used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For derivatives of 1,2,4-triazole, 3D-QSAR models have successfully identified key structural features that govern their activity.
A 3D-QSAR analysis was conducted on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives to understand their anticancer potential. nih.gov This study utilized the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method to generate a statistically significant model. nih.gov The model highlighted the importance of both steric and electrostatic fields in determining the anticancer activity of these compounds. nih.gov Specifically, the model revealed that certain steric and electrostatic data points contribute significantly to the biological activity. nih.gov
The statistical significance of the generated 3D-QSAR model is a testament to its predictive power. nih.gov Key statistical parameters from such a study are often presented to validate the model's robustness.
| Parameter | Value | Description |
|---|---|---|
| Correlation Coefficient (r²) | 0.8713 | Indicates a strong relationship between biological activity and the descriptors. nih.gov |
| Internal Predictivity (q²) | 0.7445 | Measures the internal predictive ability of the model. nih.gov |
| External Predictivity (pred_r²) | 0.8109 | Measures the model's ability to predict the activity of an external test set. nih.gov |
The insights from such QSAR models are crucial. For instance, the model indicated that low to optimum bulkier groups (steric factors) and low to optimum electronegative substituents (electrostatic factors) are favorable for anticancer activity in the studied triazole series. nih.gov This allows researchers to rationally select or design substituents on the phenyl and triazole rings to enhance biological efficacy. The application of such models to this compound derivatives would involve analyzing how modifications, such as altering the substitution pattern on the phenol ring or adding functional groups to the triazole moiety, affect these steric and electrostatic fields to modulate activity.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein at the molecular level. For 1,2,4-triazole derivatives, docking studies have provided valuable insights into their mechanism of action and have helped rationalize observed SAR trends.
In a study of 1,2,4-triazole-thiazole hybrids as selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking was used to explain why certain derivatives showed high potency and selectivity. nih.gov The docking analysis revealed that the bulkiness of the molecules allowed for selective binding to a unique hydrophobic pocket within the COX-2 enzyme. nih.gov
Similarly, molecular modeling has been used to rationalize the SAR for a series of 4-substituted triazole-phenols as inhibitors of the macrophage migration inhibitory factor (MIF). ubaya.ac.id Docking studies can illustrate how different substituents form key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the active site of the target enzyme. For instance, in a study of bis-1,2,4-triazoles as thymidine (B127349) phosphorylase inhibitors, molecular docking revealed that the most active compound interacted with nine different amino acids in the enzyme's active site. nih.gov
The binding affinity, often expressed as a docking score, can be correlated with experimental activity data, such as IC₅₀ values, to validate the docking protocol and provide a theoretical basis for the observed SAR.
| Compound Derivative Class | Target | Key Finding from Docking Study | Reference |
|---|---|---|---|
| Triazole-Thiazole Hybrids | Cyclooxygenase-2 (COX-2) | Increased molecular bulkiness allows for selective binding to a unique hydrophobic pocket in COX-2. nih.gov | nih.gov |
| 4-Substituted Triazole-Phenols | Macrophage Migration Inhibitory Factor (MIF) | Molecular modelling helped rationalize the observed structure-activity relationships for MIF binding. ubaya.ac.id | ubaya.ac.id |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues | Tubulin | The most active ligand lay within a hydrophobic cavity surrounded by key residues like Leu252, Ala250, and Cys241. nih.gov | nih.gov |
| Bis-1,2,4-Triazoles | Thymidine Phosphorylase (TP) | The most potent inhibitor showed interactions with nine amino acid residues in the active site. nih.gov | nih.gov |
These theoretical models provide a framework for understanding how structural modifications to the this compound scaffold can influence biological activity. By combining the predictive power of QSAR with the detailed molecular insights from docking studies, researchers can prioritize the synthesis of compounds with a higher probability of success, accelerating the drug discovery process.
Derivatization Strategies and Rational Design in the 2 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol Series
Design Principles for Novel Analogues of 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol
The design of new analogues is guided by established medicinal chemistry principles aimed at systematically exploring the structure-activity relationship (SAR) of the lead compound. These principles involve modifying the size, shape, and electronic distribution of the molecule to optimize its interaction with a biological target.
Bioisosterism is a fundamental strategy in drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological characteristics. ufrj.brbenthamscience.com This approach is particularly useful for enhancing metabolic stability, modulating bioavailability, or reducing toxicity while retaining or improving target affinity. researchgate.net For the this compound scaffold, several key functional groups are amenable to bioisosteric replacement.
Phenolic Hydroxyl Group: The phenolic -OH group is a critical functional group, often involved in hydrogen bonding with biological targets. However, it is also susceptible to rapid phase II metabolism (glucuronidation and sulfation), which can lead to poor oral bioavailability. nih.govresearchgate.net Replacing the phenol (B47542) with bioisosteres can mitigate these metabolic issues. Non-classical bioisosteres such as benzimidazolones, benzoxazolones, indoles, and pyridones can mimic the hydrogen-bonding capabilities of the phenol while offering improved pharmacokinetic profiles. nih.gov An arylsulfonamide group, for instance, has comparable acidity and hydrogen bonding potential to a phenol and has been used as a successful replacement in other molecular contexts. researchgate.net
Chlorine Atom: The chlorine atom on the phenyl ring influences the compound's lipophilicity and electronic properties and can serve as a key binding contact. nih.gov Classical bioisosteric replacement could involve substituting the chlorine with other halogens like fluorine or bromine to fine-tune these properties. Other univalent substituents such as a methyl (-CH3) or trifluoromethyl (-CF3) group can also be considered. A -CF3 group, for example, is a bioisostere for chlorine but is more lipophilic and can act as a hydrogen bond acceptor. stackexchange.comyoutube.com
1,2,4-Triazole (B32235) Ring: The 1,2,4-triazole ring is a versatile heterocycle often used as a bioisostere for amide and ester groups due to its similar size, dipole moment, and hydrogen bond accepting capacity, but with superior metabolic stability. nih.govnih.gov It can also be replaced by other five-membered heterocycles like oxadiazoles, thiazoles, or tetrazoles to explore different electronic distributions and hydrogen bonding patterns, which could lead to altered binding modes or improved selectivity. acs.org
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Phenolic -OH | Arylsulfonamide, Hydroxypyridone, Benzimidazolone | Improve metabolic stability, reduce rapid conjugation, maintain hydrogen bonding capacity. nih.govresearchgate.net |
| Chloro (-Cl) | -F, -Br, -CH3, -CF3 | Modulate lipophilicity, alter electronic properties, improve metabolic stability. nih.govyoutube.com |
| 1,2,4-Triazole | Oxadiazole, Thiazole, Tetrazole, Pyrazole | Alter hydrogen bonding patterns, modify electronic character, explore different binding interactions. acs.orgresearchgate.net |
Beyond simple functional group replacement, more profound structural modifications can be achieved through scaffold hopping and molecular hybridization.
Scaffold Hopping: This strategy involves replacing the central core of the molecule (the scaffold) with a structurally different one while retaining the spatial arrangement of key functional groups. nih.govnih.gov For the title compound, one could replace the chlorophenol core with other aromatic systems like a pyridine (B92270), pyrimidine, or even a non-aromatic, rigid bicyclic system. researchgate.net The goal is to discover novel chemotypes with potentially improved properties, such as enhanced solubility or novel intellectual property, while preserving the original biological activity. chemrxiv.org
Molecular Hybridization: This approach involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with a potentially synergistic or multi-target activity profile. nih.goveurekaselect.commdpi.com The this compound moiety could be linked to another bioactive scaffold, such as an indole (B1671886) or a quinoline. nih.govresearchgate.net The 1,2,3-triazole ring, a close isomer of the 1,2,4-triazole, is often used as a stable linker to connect different molecular fragments, frequently synthesized via "click chemistry". nih.gov This strategy can produce compounds with dual modes of action or improved selectivity. mdpi.com
| Strategy | Description | Example Approach |
|---|---|---|
| Scaffold Hopping | Replacing the core molecular framework while maintaining key substituent orientations. nih.gov | Replace the chlorophenol ring with a substituted pyridine or indazole core. |
| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. eurekaselect.com | Link the this compound structure to an indole moiety via a flexible linker. |
Strategies for Enhancing Ligand-Target Complementarity
Optimizing the interaction between a ligand and its biological target is crucial for improving potency and selectivity. This involves modifying the ligand to achieve better shape and electronic complementarity with the target's binding site.
Key strategies include:
Probing for Additional Binding Pockets: Systematically adding substituents at different positions on the phenyl ring can help identify previously unoccupied hydrophobic or polar pockets in the target's binding site.
Optimizing Hydrogen Bonds: The phenolic hydroxyl and the nitrogen atoms of the triazole ring are key hydrogen bond donors and acceptors. nih.gov Modifying their acidity (pKa) or basicity through the addition of electron-withdrawing or electron-donating groups on the phenyl ring can strengthen these crucial interactions. nih.gov
Introducing Conformational Constraints: The bond between the phenyl and triazole rings allows for rotational freedom. Introducing bulky groups or incorporating the rings into a more rigid cyclic system can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity.
Lead Optimization Methodologies Guided by Computational and Synthetic Findings
Modern lead optimization is an iterative process that combines computational modeling with synthetic chemistry to design and produce improved analogues. nih.gov
Computational Guidance: In silico tools are invaluable for prioritizing which analogues to synthesize.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate physicochemical properties of designed analogues with their biological activity, helping to predict the potency of novel compounds. acs.org
Molecular Docking: Docking studies can predict how different analogues bind to a target protein, providing insights into the key interactions that drive affinity and selectivity. This allows for the rational design of modifications to enhance these interactions. mdpi.comnih.gov
ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify potential liabilities early in the design process. researchgate.net
Synthetic Findings: The feasibility of synthesizing the designed analogues is a critical consideration. The 1,2,4-triazole ring system is synthetically accessible through various established methods, such as the Pellizzari or Einhorn–Brunner reactions, allowing for the introduction of diverse substituents. wikipedia.orgnih.gov Modifications to the phenol ring can often be achieved by starting from appropriately substituted precursors. chemmethod.com The feedback from synthetic successes and challenges informs the next cycle of computational design.
Stereochemical Considerations in the Design of Chiral Analogues
While this compound is an achiral molecule, the introduction of chirality is a powerful strategy in drug design to improve potency and selectivity. Biological systems are inherently chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause side effects. tru.ca
Chirality can be introduced into the scaffold through several approaches:
Addition of a Chiral Center: A chiral substituent could be added to the phenyl ring or attached to one of the triazole nitrogens. For example, derivatizing the phenolic oxygen with a chiral alkyl chain would create stereoisomers.
Creation of Atropisomers: If bulky substituents are introduced at positions adjacent to the bond connecting the phenyl and triazole rings, rotation around this bond could be restricted, potentially leading to stable, separable atropisomers (enantiomers resulting from hindered rotation).
The design of chiral analogues necessitates the use of asymmetric synthesis to produce enantiomerically pure compounds. numberanalytics.comnih.gov Each enantiomer must then be evaluated independently to determine its unique biological profile, as their interactions with chiral biological targets can differ significantly. mtu.edubeilstein-journals.org
Future Directions and Advanced Research Frontiers for 2 Chloro 4 4h 1,2,4 Triazol 4 Yl Phenol Scaffolds
Expanding the Scope of Investigated Biological Targets for Triazole-Phenol Hybrids
The hybrid nature of the 2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol scaffold, combining the pharmacophoric features of both 1,2,4-triazoles and phenols, suggests a broad and largely untapped potential for interacting with a wide range of biological targets. While these individual moieties are known for certain activities—triazoles for antifungal, antibacterial, and anticancer effects, and phenols for antioxidant, anti-inflammatory, and neuroprotective properties—the future of research lies in systematically exploring novel and more specific therapeutic applications for their hybrids.
A significant frontier is the investigation of these hybrids as modulators of protein kinases . Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1,2,4-triazole (B32235) ring is a well-known bioisostere for amide bonds and can participate in hydrogen bonding within the ATP-binding site of many kinases. By designing derivatives that present specific interaction motifs, the this compound scaffold could be developed into a new class of selective kinase inhibitors.
Another promising area is the exploration of epigenetic targets , such as histone deacetylases (HDACs) or methyltransferases. Many natural phenols are known to influence epigenetic pathways, and the triazole component can be functionalized to interact with the zinc-containing active sites of enzymes like HDACs. Developing derivatives of the core scaffold as epigenetic modulators could open up new therapeutic possibilities in oncology and neurodegenerative disorders.
Furthermore, the potential of these hybrids in neurodegenerative diseases warrants deeper investigation. Beyond general antioxidant effects, derivatives could be specifically designed to target enzymes implicated in diseases like Alzheimer's, such as cholinesterases or beta-secretase (BACE1). The ability of the triazole-phenol structure to chelate metal ions could also be harnessed to address the metal dyshomeostasis observed in neurodegenerative conditions.
Finally, the scaffold's potential in addressing metabolic diseases should be explored. Phenolic compounds are known to influence glucose metabolism, and by extension, triazole-phenol hybrids could be investigated as inhibitors of enzymes like α-glucosidase or as modulators of targets involved in diabetes and obesity. By systematically screening derivatives of this compound against these and other emerging target classes, the full therapeutic potential of this versatile scaffold can be realized.
| Potential Target Class | Rationale for Investigation | Therapeutic Area |
| Protein Kinases | The triazole moiety can mimic interactions within the ATP-binding pocket; the scaffold allows for diverse substitutions to achieve selectivity. | Oncology, Inflammatory Diseases |
| Epigenetic Modulators (e.g., HDACs) | The phenolic group provides a structural basis for interaction, while the triazole can be derivatized to target the enzyme's active site. | Oncology, Neurodegenerative Diseases |
| Cholinesterases (AChE, BuChE) | Phenol-triazole hybrids can be designed as multi-target ligands to interact with key sites on these enzymes, relevant to Alzheimer's disease. | Neurodegenerative Diseases |
| Viral Enzymes (e.g., Proteases, Polymerases) | The 1,2,4-triazole core is present in several antiviral drugs, suggesting the scaffold's potential for developing new antiviral agents. | Infectious Diseases (Viral) |
| Metabolic Enzymes (e.g., α-glucosidase) | Phenolic compounds are known to modulate glucose metabolism; hybrids could be developed as novel agents for metabolic disorders. | Diabetes, Metabolic Syndrome |
| Bacterial Enzymes (e.g., DNA gyrase) | The triazole ring is a key component of many antibacterial agents, and hybridization can lead to novel mechanisms of action. | Infectious Diseases (Bacterial) |
Q & A
Q. Key characterization tools :
- FTIR/UV-Vis : Confirm ligand-metal coordination via shifts in vibrational bands or electronic transitions .
- SEM/AFM/XRD : Assess nanoparticle morphology and crystallinity .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel triazole-phenol derivatives?
Answer:
Contradictions in spectroscopic data (e.g., NMR splitting patterns or FTIR band assignments) can arise from structural isomerism or dynamic molecular behavior. Strategies include:
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous structural confirmation. For example, SHELX programs (e.g., SHELXL/SHELXS) are widely used for refining crystal structures, resolving ambiguities in bond lengths/angles, and identifying hydrogen-bonding networks .
- Cross-validation with multiple techniques : Combine NMR (¹H/¹³C), FTIR, and elemental analysis to verify functional groups and stoichiometry .
- Computational modeling : Density Functional Theory (DFT) calculations can predict spectroscopic profiles and validate experimental data .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- MTT assay : Measures cytotoxicity by quantifying mitochondrial activity in cancer cell lines (e.g., MCF-7). IC₅₀ values can determine potency .
- AO/EB dual staining : Differentiates apoptotic vs. necrotic cells by fluorescence microscopy, revealing mechanisms of cell death .
- DPPH assay : Evaluates antioxidant activity by tracking radical scavenging capacity .
Advanced: What strategies optimize the compound’s tubulin targeting based on structural modifications?
Answer:
Structural optimization involves:
- Triazole ring substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) enhances tubulin binding by modulating electron density. For example, chloro-substituted derivatives show improved antiproliferative activity .
- Metal complexation : Ag(I) and Pd(II) complexes increase cellular uptake and stabilize ligand conformations, enhancing tubulin polymerization inhibition .
- Schiff base functionalization : Bulky aromatic substituents (e.g., naphthalene) improve hydrophobic interactions with tubulin’s colchicine-binding site .
Basic: How can researchers confirm the purity of synthesized this compound derivatives?
Answer:
- Elemental analysis (CHNS) : Verify stoichiometric ratios of C, H, N, and S with <0.3% deviation .
- HPLC : Detect impurities at trace levels (<0.1%) using reverse-phase columns and UV detection .
- Melting point determination : Sharp melting ranges (±2°C) indicate high purity .
Advanced: How to design experiments to study structure-activity relationships (SAR) in triazole-phenol derivatives?
Answer:
- Systematic substituent variation : Synthesize analogs with halogen (-Cl, -F), methoxy (-OCH₃), or nitro (-NO₂) groups at specific positions to assess electronic/steric effects .
- Dose-response profiling : Compare IC₅₀ values across analogs to identify critical functional groups. For example, 4-chloro substitution correlates with enhanced apoptosis induction .
- Molecular docking : Simulate ligand-tubulin interactions to predict binding affinities and guide synthetic priorities .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood to prevent inhalation of fine particles during sonication or grinding .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
Triazole-phenol derivatives often exhibit tautomerism (e.g., 1,2,4-triazole vs. 1,3,4-triazole). SC-XRD can:
- Identify hydrogen atom positions : Directly visualize tautomeric forms via electron density maps .
- Quantify bond lengths : For example, N–N distances >1.35 Å suggest 1,2,4-triazole tautomers .
- Validate computational models : Compare experimental vs. DFT-predicted tautomer stability .
Basic: What computational tools are recommended for modeling triazole-phenol derivatives?
Answer:
- Gaussian or ORCA : Perform DFT calculations to optimize geometries and predict spectroscopic properties .
- AutoDock Vina : Simulate ligand-protein interactions (e.g., tubulin binding) using crystal structures from the PDB .
- Mercury (CCDC) : Analyze crystallographic data for hydrogen bonding and π-π stacking interactions .
Advanced: How does the compound induce apoptosis in cancer cells, and what biomarkers validate this mechanism?
Answer:
Mechanistic studies reveal:
- Mitochondrial pathway activation : Downregulation of Bcl-2 and upregulation of Bax/Bak, detected via Western blot .
- Caspase-3/7 activation : Fluorometric assays quantify enzymatic activity in lysates .
- Cell cycle arrest : Flow cytometry shows G2/M phase accumulation, consistent with tubulin disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
